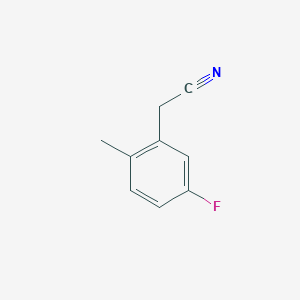

5-Fluoro-2-methylphenylacetonitrile

描述

Overview of Arylacetonitriles in Synthetic Organic Chemistry

Arylacetonitriles, characterized by a cyanomethyl group attached to an aromatic ring, are versatile building blocks in organic synthesis. The nitrile functional group can be readily transformed into a variety of other functionalities, including carboxylic acids, amines, and ketones, making them valuable precursors for a wide range of more complex molecules. mdpi.com Their utility extends to the construction of heterocyclic compounds, which are prevalent in many natural products and synthetic drugs. mdpi.com The anions of arylacetonitriles are also potent nucleophiles, participating in various carbon-carbon bond-forming reactions. nih.gov

Significance and Research Context of 5-Fluoro-2-methylphenylacetonitrile

This compound (CAS Number: 80141-97-5) is a specific example of a fluorinated arylacetonitrile that has garnered interest as a building block in synthetic chemistry. scbt.comchemicalbook.com Its structure, featuring a fluorine atom and a methyl group on the phenyl ring, offers a unique combination of steric and electronic properties that can be exploited in the synthesis of more complex molecules. The presence of the fluorine atom can impart the desirable characteristics mentioned previously, while the methyl group provides an additional point for potential functionalization or steric control in chemical reactions. This compound serves as a valuable intermediate in the creation of various organic structures, including those with potential applications in pharmaceuticals and agrochemicals.

Scope and Objectives of the Academic Research Outline

This article aims to provide a comprehensive overview of the chemical compound this compound. The subsequent sections will detail its known chemical and physical properties, explore methods for its synthesis, and discuss its reactivity and applications as a synthetic intermediate. The objective is to present a focused and scientifically rigorous account of this compound, drawing from available research to highlight its role and potential in the field of organic synthesis.

Structure

3D Structure

属性

IUPAC Name |

2-(5-fluoro-2-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-7-2-3-9(10)6-8(7)4-5-11/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYCHCYSJJZVQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379135 | |

| Record name | 5-Fluoro-2-methylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80141-97-5 | |

| Record name | 5-Fluoro-2-methylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 80141-97-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties of 5 Fluoro 2 Methylphenylacetonitrile

The physical and chemical properties of 5-Fluoro-2-methylphenylacetonitrile are crucial for its handling, application in synthesis, and characterization.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈FN | scbt.comchemicalbook.com |

| Molecular Weight | 149.16 g/mol | scbt.comchemicalbook.com |

| CAS Number | 80141-97-5 | scbt.comchemicalbook.com |

| Boiling Point | 237 °C | chemicalbook.com |

| Density | 1.095 g/cm³ | chemicalbook.com |

| Flash Point | 95 °C | chemicalbook.com |

| Appearance | Yellow liquid | chemicalbook.com |

| Storage | Room Temperature, Sealed in dry conditions | chemicalbook.com |

Reactivity and Synthetic Transformations of 5 Fluoro 2 Methylphenylacetonitrile

Transformations of the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group is a key site for chemical reactions, readily undergoing hydrolysis to form carboxylic acid derivatives or reduction to produce amines.

The hydrolysis of nitriles is a fundamental transformation in organic synthesis, providing a direct route to carboxylic acids and their derivatives, such as amides. youtube.comtransformationtutoring.comlibretexts.org This process can be catalyzed by either acid or base. youtube.com In the case of 5-Fluoro-2-methylphenylacetonitrile, hydrolysis breaks the carbon-nitrogen triple bond and replaces it with carbon-oxygen bonds, ultimately yielding 5-fluoro-2-methylphenylacetic acid or its corresponding amide.

The reaction typically proceeds in a stepwise manner. Under acidic or basic conditions, water adds across the nitrile's triple bond to form an imidic acid or its conjugate base, which then tautomerizes to the more stable amide. Further hydrolysis of the amide, which is often slower than the initial hydration of the nitrile, leads to the carboxylic acid. youtube.com

A general representation of the hydrolysis is shown below:

Table 1: Hydrolysis of this compound

| Reactant | Reagents and Conditions | Product |

|---|---|---|

| This compound | H₃O⁺ or OH⁻, heat | 5-Fluoro-2-methylphenylacetic acid |

The nitrile group can be reduced to a primary amine through various methods, providing a pathway to valuable amine-containing compounds. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. nih.govorganic-chemistry.org The reduction of this compound yields 2-(5-fluoro-2-methylphenyl)ethanamine.

The choice of reducing agent can sometimes allow for the isolation of the intermediate imine, although this is often challenging due to the imine's reactivity. More specialized reagents and conditions may be required to selectively stop the reduction at the imine stage. A study by Haddenham et al. demonstrated the use of diisopropylaminoborane (B2863991) for the reduction of various nitriles to primary amines. nih.gov

Table 2: Reduction of this compound

| Reactant | Reagents and Conditions | Product |

|---|---|---|

| This compound | 1. LiAlH₄, Et₂O; 2. H₂O | 2-(5-fluoro-2-methylphenyl)ethanamine |

Reactions at the Alpha-Carbon Center

The carbon atom adjacent to the nitrile group, known as the alpha-carbon, is activated by the electron-withdrawing nature of the nitrile. This activation makes the alpha-protons acidic and susceptible to deprotonation by a suitable base, forming a resonance-stabilized carbanion. This carbanion is a potent nucleophile and can participate in a variety of bond-forming reactions.

The generation of a carbanion at the alpha-position of this compound opens up a plethora of possibilities for constructing more complex carbon skeletons. nih.gov This nucleophilic species can react with a range of electrophiles, such as alkyl halides, aldehydes, and ketones.

For instance, alkylation with an alkyl halide introduces a new alkyl group at the alpha-position. Reaction with an aldehyde or ketone, followed by dehydration, can lead to the formation of α,β-unsaturated nitriles. These reactions are fundamental in the synthesis of a wide array of organic compounds.

When the alpha-carbon is functionalized to create a new stereocenter, controlling the stereochemistry of this process becomes a critical aspect of the synthesis. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

In the context of this compound, stereoselective functionalization can be achieved by employing chiral auxiliaries, chiral catalysts, or chiral reagents. beilstein-journals.orguoa.gr For example, a chiral base can be used for deprotonation, leading to a chiral enolate that then reacts with an electrophile with a preference for one stereochemical outcome. Alternatively, a chiral phase-transfer catalyst can be used in alkylation reactions to induce enantioselectivity. The development of such stereoselective methods is crucial for the synthesis of enantiomerically pure pharmaceutical compounds. beilstein-journals.orgnih.gov

Aromatic Ring Modifications

The aromatic ring of this compound can also undergo chemical modification, primarily through electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS) reactions. numberanalytics.com The existing substituents—the fluorine atom, the methyl group, and the cyanomethyl group—influence the reactivity and regioselectivity of these substitutions.

The fluorine atom is an ortho-, para-director and deactivating, while the methyl group is an ortho-, para-director and activating. The cyanomethyl group is a meta-director and deactivating. The interplay of these electronic and steric effects determines the position of incoming electrophiles. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. pressbooks.pubfiveable.me

Nucleophilic aromatic substitution on this ring is also a possibility. masterorganicchemistry.com The presence of the electron-withdrawing fluorine atom can activate the ring towards attack by nucleophiles, particularly at the positions ortho and para to the fluorine. masterorganicchemistry.com This can lead to the displacement of the fluorine atom or other leaving groups that might be introduced onto the ring.

Electrophilic Substitution Patterns

The directing effects of the substituents on an aromatic ring determine the position of an incoming electrophile. In this compound, the methyl group (-CH₃) is an activating group and an ortho, para-director due to its electron-donating inductive effect. nih.govlibretexts.org The fluorine atom (-F) is a deactivating group due to its strong inductive electron-withdrawing effect, but it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. libretexts.orgijrar.org Conversely, the cyanomethyl group (-CH₂CN), while not directly attached to the ring, influences the electron density of the ring through the cyano group (-CN), which is a deactivating and meta-directing group.

The combination of these directing effects suggests a complex regioselectivity for electrophilic aromatic substitution reactions. The activating ortho, para-directing methyl group and the ortho, para-directing fluorine atom will compete with the deactivating meta-directing influence of the cyano group.

In a related system, the nitration of 1-fluoro-4-methylbenzene, the major products are those where the nitro group is directed by both the methyl and fluoro groups to the positions ortho to the methyl group and meta to the fluorine, and ortho to the fluorine and meta to the methyl group. nih.govlibretexts.org For this compound, electrophilic attack is anticipated to occur at the positions activated by the methyl group and not strongly deactivated by the other substituents. The most likely positions for substitution would be C4 and C6, which are ortho and para to the activating methyl group, respectively. However, the C6 position is sterically hindered by the adjacent methyl group. The C3 position is ortho to the fluorine and meta to the methyl group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Relation to -CH₃ | Relation to -F | Relation to -CH₂CN (meta-directing influence) | Predicted Reactivity |

| C3 | meta | ortho | ortho | Moderately favored |

| C4 | ortho | meta | meta | Highly favored |

| C6 | ortho | para | ortho | Sterically hindered |

This table is based on general principles of electrophilic aromatic substitution and the known directing effects of the individual substituents. Experimental verification is required for definitive regiochemical assignments.

Cross-Coupling Reactions for Extended Aromatic Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex aromatic systems. youtube.com this compound, possessing a halogen substituent, is a suitable substrate for such transformations.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. While specific examples with this compound are not prevalent in readily available literature, the coupling of similar aryl fluorides and bromides with arylboronic acids is well-established. nih.govnih.gov For instance, the Suzuki-Miyaura coupling of 5-bromo-nicotinate has been used to synthesize novel analogs of methyllycaconitine. nih.gov It is expected that this compound would undergo Suzuki-Miyaura coupling, particularly if the fluorine atom is replaced by a more reactive halogen like bromine or iodine, to yield biaryl compounds.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org Copper-free Sonogashira couplings have been developed for challenging aryl bromides, demonstrating excellent functional group tolerability. nih.gov The reaction of 5-halo-2-methylphenylacetonitrile derivatives with various alkynes would provide access to a range of alkynyl-substituted aromatic compounds, which are valuable intermediates in materials science and medicinal chemistry.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This method is widely used in the synthesis of pharmaceuticals. The amination of aryl sulfonates, which are analogous to aryl halides, has been successfully demonstrated. nih.gov The application of Buchwald-Hartwig amination to 5-halo-2-methylphenylacetonitrile would allow for the introduction of various amine functionalities, leading to the synthesis of anilines and their derivatives.

Role as a Versatile Chemical Intermediate

The strategic placement of the fluoro, methyl, and cyanomethyl groups makes this compound a valuable building block in the synthesis of a variety of important molecules.

Precursor in Medicinal Chemistry for Active Pharmaceutical Ingredients (APIs)

The structural motif present in this compound is found in several biologically active compounds. A closely related compound, 2-fluoro-5-formylbenzonitrile, is a key intermediate in the synthesis of Olaparib (Lynparza), a PARP inhibitor used for the treatment of certain types of cancer. nih.govgoogle.com The synthesis of Olaparib involves the transformation of the formyl group, highlighting the utility of having a reactive handle at that position. It is plausible that this compound could be converted to a similar aldehyde or other functional group to serve as a precursor for Olaparib or related APIs.

Building Block for Agrochemicals and Specialty Chemicals

Fluorinated compounds play a significant role in the agrochemical industry, often enhancing the biological activity of pesticides and herbicides. google.com While specific examples of agrochemicals derived directly from this compound are not widely documented, the fluoro benzonitrile (B105546) scaffold is a known component in patented agrochemical compounds. google.com The reactivity of the cyano group and the potential for further functionalization of the aromatic ring make this compound an attractive starting material for the synthesis of novel agrochemicals.

Synthesis of Advanced Organic Scaffolds and Heterocycles

The cyanomethyl group of this compound is a versatile functional group that can be transformed into various heterocyclic systems.

Quinazolines: 2-Aminobenzonitriles are common starting materials for the synthesis of quinazoline (B50416) derivatives, which exhibit a wide range of biological activities. organic-chemistry.orgrsc.org Reduction of the nitro group in a precursor or direct amination of a suitably substituted this compound derivative would provide the corresponding 2-aminobenzonitrile, which could then be cyclized to form substituted quinazolines. For example, 2-aminobenzonitriles can react with aldehydes and arylboronic acids in a palladium-catalyzed three-component reaction to afford diverse quinazolines. organic-chemistry.org

Benzimidazoles: Benzimidazoles are another important class of heterocycles with diverse applications in medicinal chemistry. nih.gov The synthesis of benzimidazole (B57391) derivatives can be achieved through the condensation of o-phenylenediamines with various reagents. A synthetic route starting from this compound could involve its conversion to a 1,2-diaminobenzene derivative, which could then be cyclized to form the desired benzimidazole scaffold. For instance, palladium-catalyzed cross-coupling reactions on 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole have been used to synthesize a variety of substituted benzimidazoles. nih.gov

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For 5-fluoro-2-methylphenylacetonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with multidimensional techniques, would be employed for a complete structural assignment.

High-Resolution ¹H and ¹³C NMR for Structural Assignment

High-resolution ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic protons of the acetonitrile (B52724) group, and the methyl protons.

Aromatic Region: The three aromatic protons will appear in the typical downfield region for aromatic compounds (approximately 7.0-7.5 ppm). Due to the substitution pattern, they will display a complex splitting pattern arising from spin-spin coupling with each other and with the fluorine atom. The proton ortho to the fluorine atom is expected to show a doublet of doublets due to coupling with the adjacent proton and the fluorine. The other two aromatic protons will also show characteristic splitting patterns based on their positions relative to the other substituents.

Benzylic Protons: The two protons of the methylene (B1212753) group (CH₂) adjacent to the nitrile will appear as a singlet, typically in the range of 3.7-3.9 ppm.

Methyl Protons: The three protons of the methyl group (CH₃) attached to the aromatic ring will appear as a singlet in the upfield region, around 2.1-2.3 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon atom bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller two- and three-bond couplings to fluorine.

Nitrile Carbon: The carbon of the nitrile group (C≡N) will appear in the characteristic region for nitriles, typically around 115-120 ppm.

Benzylic Carbon: The methylene carbon will resonate at approximately 20-25 ppm.

Methyl Carbon: The methyl carbon will be observed in the upfield region of the spectrum, around 15-20 ppm.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 | dd | 1H | Aromatic CH (ortho to CN) |

| ~7.15 | ddd | 1H | Aromatic CH (ortho to F) |

| ~7.05 | dd | 1H | Aromatic CH (meta to F) |

| ~3.80 | s | 2H | -CH₂CN |

| ~2.20 | s | 3H | -CH₃ |

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~162 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~135 (d, ³JCF ≈ 8 Hz) | C-CH₃ |

| ~132 (d, ⁴JCF ≈ 3 Hz) | C-CH₂CN |

| ~131 (d, ³JCF ≈ 8 Hz) | Aromatic CH |

| ~117 (d, ²JCF ≈ 21 Hz) | Aromatic CH |

| ~115 (d, ²JCF ≈ 22 Hz) | Aromatic CH |

| ~118 | -C≡N |

| ~22 | -CH₂CN |

| ~18 | -CH₃ |

¹⁹F NMR for Fluorine Environment Elucidation

¹⁹F NMR spectroscopy is a highly sensitive technique used to characterize fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a large magnetogyric ratio, it provides sharp signals over a wide chemical shift range. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, the signal will be split into a multiplet due to coupling with the adjacent aromatic protons, providing further confirmation of the structure.

Multidimensional NMR for Complex Structure Determination

Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules.

COSY: A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. For this compound, this would clearly show the coupling network between the aromatic protons, helping to assign their specific positions on the ring.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each protonated carbon by linking the proton signals to their corresponding carbon signals.

Chiral NMR Spectroscopy for Enantiomeric Purity Assessment

Chiral NMR spectroscopy is a technique used to determine the enantiomeric purity of chiral compounds. This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent to induce a chemical shift difference between the enantiomers.

However, This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exist as a pair of enantiomers. Consequently, chiral NMR spectroscopy for the assessment of enantiomeric purity is not applicable to this compound. An achiral sample will show a single set of signals in an NMR spectrum, even in the presence of a chiral environment. The absence of signal splitting upon addition of a chiral resolving agent would serve as a confirmation of the compound's achirality.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound, HRMS would be used to confirm its molecular formula of C₉H₈FN. The experimentally determined exact mass would be compared to the calculated theoretical mass. A close match between these two values (typically within a few parts per million) provides strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Upon ionization, typically by electron ionization (EI), the molecular ion ([M]⁺˙) of this compound would be formed. Aromatic nitriles are known to exhibit a relatively stable molecular ion peak. The fragmentation of this molecular ion is expected to proceed through several key pathways:

Loss of a Hydrogen Radical (H•): A common fragmentation pathway for compounds with a benzylic methylene group is the loss of a hydrogen radical to form a stable, resonance-delocalized cation.

Loss of the Cyanide Radical (•CN): Cleavage of the C-CN bond would result in the formation of a 5-fluoro-2-methylbenzyl cation. This is a common fragmentation for aromatic nitriles.

Loss of a Methyl Radical (•CH₃): The methyl group on the aromatic ring can be lost as a radical, leading to a fluorophenylacetonitrile cation.

Loss of Hydrogen Fluoride (B91410) (HF): The presence of a fluorine atom allows for the potential elimination of a neutral hydrogen fluoride molecule, particularly if a rearrangement occurs.

Ring Fragmentation: The aromatic ring itself can undergo fragmentation, leading to smaller charged species. For instance, the loss of acetylene (B1199291) (C₂H₂) is a common fragmentation pattern for benzene (B151609) derivatives.

A plausible fragmentation pathway for this compound is outlined below:

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| 149 | [C₉H₈FN]⁺˙ (Molecular Ion) | - |

| 148 | [C₉H₇FN]⁺ | H• |

| 123 | [C₈H₈F]⁺ | •CN |

| 134 | [C₈H₅FN]⁺˙ | •CH₃ |

| 129 | [C₉H₇N]⁺˙ | HF |

| 97 | [C₇H₅F]⁺ | C₂H₂ from [C₈H₈F]⁺ |

This table represents predicted fragmentation patterns and m/z values.

Coupled Techniques (e.g., LC-MS) for Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the separation, identification, and quantification of compounds in complex mixtures. For the analysis of this compound, particularly in the presence of its isomers (e.g., 3-Fluoro-2-methylphenylacetonitrile, 4-Fluoro-2-methylphenylacetonitrile), a robust chromatographic method is essential.

A reversed-phase high-performance liquid chromatography (RP-HPLC) method would be the most common approach. The separation would be based on the differential partitioning of the isomers between a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase. Given the structural similarities of the isomers, achieving baseline separation might require careful optimization of the mobile phase composition and gradient.

A typical starting point for method development would involve a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acidic modifier such as formic acid to improve peak shape and ionization efficiency in the mass spectrometer.

Hypothetical LC-MS Parameters:

| Parameter | Value |

| Column | C18 (e.g., 2.1 mm x 100 mm, 2.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30-90% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Detection | Full Scan (m/z 50-200) and Product Ion Scan |

The mass spectrometer would be operated in positive ion mode, as the nitrile group can be protonated. Full scan mode would be used to detect the molecular ion of this compound (m/z 150 for [M+H]⁺), while product ion scans (tandem MS) would be used to confirm the identity by comparing the fragmentation pattern with the predicted pathways discussed in the previous section.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy of Nitrile and Aromatic Moieties

The FT-IR spectrum of this compound is expected to be dominated by absorptions arising from the nitrile group and the substituted aromatic ring. While a spectrum for this specific compound is not available, data for the closely related 5-fluoro-2-methylbenzonitrile (B1332097) provides a strong basis for predicting the characteristic vibrational frequencies.

The nitrile (C≡N) stretching vibration is one of the most characteristic and easily identifiable peaks in an IR spectrum, typically appearing in the region of 2260-2200 cm⁻¹. For 5-fluoro-2-methylbenzonitrile, this peak is observed experimentally at 2231 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-H stretching of the methyl and methylene groups will appear in the 3000-2850 cm⁻¹ region. The C-F stretching vibration gives rise to a strong absorption, typically in the 1250-1000 cm⁻¹ range. The C-C stretching vibrations within the aromatic ring usually produce a series of bands in the 1600-1400 cm⁻¹ region.

Predicted FT-IR Spectral Data for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretching |

| ~2960-2850 | Medium | Aliphatic C-H Stretching (CH₃, CH₂) |

| ~2230 | Strong, Sharp | C≡N Stretching |

| ~1610, 1500, 1460 | Medium to Strong | Aromatic C=C Stretching |

| ~1250-1150 | Strong | C-F Stretching |

| ~880-800 | Strong | C-H Out-of-Plane Bending |

This table is based on characteristic vibrational frequencies and data from analogous compounds.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. Therefore, the C≡N stretch, while visible in both, is often strong in the Raman spectrum. The aromatic ring vibrations also give rise to strong and characteristic Raman bands.

For 5-fluoro-2-methylbenzonitrile, the experimental FT-Raman spectrum shows a strong C≡N stretching vibration at 2231 cm⁻¹. The symmetric breathing vibration of the benzene ring, which is often weak in the IR spectrum, typically gives a strong band in the Raman spectrum around 1000 cm⁻¹.

Predicted Raman Spectral Data for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretching |

| ~2960-2850 | Medium | Aliphatic C-H Stretching (CH₃, CH₂) |

| ~2230 | Strong | C≡N Stretching |

| ~1610 | Strong | Aromatic C=C Stretching |

| ~1000 | Strong | Aromatic Ring Breathing |

| ~800 | Medium | Aromatic C-H Bending |

This table is based on characteristic Raman shifts and data from analogous compounds.

Electronic and Optical Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the electronic transitions are associated with the π-electron system of the benzene ring.

The UV-Vis spectrum of the related compound 5-fluoro-2-methylbenzonitrile, recorded in methanol, shows absorption maxima at 283 nm and 275 nm. These absorptions are attributed to the π → π* transitions of the aromatic ring. The presence of substituents on the benzene ring, such as the fluoro, methyl, and cyanomethyl groups, can cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) and a change in the molar absorptivity compared to unsubstituted benzene.

Predicted UV-Vis Spectral Data for this compound (in Methanol):

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~283 | - | π → π |

| ~275 | - | π → π |

This table is based on data from analogous compounds. Molar absorptivity values are not available.

Fluorescence and Photoluminescence Studies of Derivatives

No specific studies detailing the fluorescence or photoluminescence properties of derivatives of this compound were found in the available scientific literature. Consequently, no data on their emission and excitation spectra, quantum yields, or fluorescence lifetimes can be provided.

Thermal Analysis

Differential Scanning Calorimetry (DSC) for Thermal Transitions

A Differential Scanning Calorimetry (DSC) thermogram for this compound, which would provide data on its melting point, glass transition temperature, and other thermal events, is not available in the reviewed literature. As such, a data table detailing these thermal transitions cannot be generated.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods can determine the electron distribution and energy of the molecular system.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It has been successfully applied to determine the ground state properties of related compounds like 5-Fluoro-2-methylbenzonitrile (B1332097) (5F2MLBN), which shares the same substituted aromatic ring. researchgate.netorientjchem.org DFT calculations, often using hybrid functionals like B3LYP, can predict the optimized molecular geometry, including bond lengths and angles, with high accuracy. orientjchem.orgnih.gov

A study on 5F2MLBN, a structurally analogous molecule, utilized DFT with different basis sets to calculate its optimized geometry. orientjchem.org The results showed good correlation with experimental microwave data. orientjchem.org The presence of substituents on the benzene (B151609) ring—specifically the fluoro, methyl, and cyano groups—causes slight distortions in the ring's geometry compared to unsubstituted benzene. researchgate.netorientjchem.org The electron-donating methyl group and the electron-withdrawing fluoro and cyano groups influence the electron distribution within the aromatic system. researchgate.net For instance, the C-F bond length is calculated to be around 1.35 Å. researchgate.netorientjchem.org The length of the C≡N bond is computed to be approximately 1.15 Å, consistent with values observed for other benzonitriles. orientjchem.org

Table 1: Selected Optimized Geometrical Parameters of 5-Fluoro-2-methylbenzonitrile (Analogue) Data sourced from DFT/B3LYP calculations.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C≡N | ~1.15 Å |

Note: This table presents generalized values from a theoretical study on a closely related compound, 5-Fluoro-2-methylbenzonitrile, to illustrate typical results from DFT calculations. orientjchem.org

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as the electron-donating orbital, governing nucleophilic reactions, while the LUMO is the electron-accepting orbital, determining electrophilic reactivity. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. rsc.org

For substituted benzonitriles like 5-Fluoro-2-methylphenylacetonitrile, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule highlights regions of high electron density (for donation) and low electron density (for acceptance). The introduction of electron-donating or electron-withdrawing groups can tune the energy levels of these frontier orbitals. rsc.org In a related molecule, 5-Fluoro-2-methylbenzonitrile, the HOMO-LUMO gap was calculated to be -5.06 eV using the B3LYP/6-311++G(d,p) method, which helps in understanding its charge transfer characteristics and nonlinear optical properties. orientjchem.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Table 2: Frontier Orbital Energies of 5-Fluoro-2-methylbenzonitrile (Analogue) Calculated using DFT/B3LYP/6-311++G(d,p).

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.11 |

| LUMO | -2.05 |

| Energy Gap (ΔE) | 5.06 |

Note: Data from a theoretical study on the related compound 5-Fluoro-2-methylbenzonitrile. orientjchem.org

Mechanistic Studies of Chemical Reactions

Computational chemistry provides powerful tools for elucidating the pathways of chemical reactions, identifying intermediate structures, and calculating energy barriers.

The nitrile group (-CN) in this compound is susceptible to nucleophilic addition reactions, while the substituted aromatic ring can undergo nucleophilic aromatic substitution. The fluorine atom, being highly electronegative, acts as a good leaving group in certain substitution reactions. FMO theory can be applied to understand these mechanisms; a reaction is often governed by the interaction between the HOMO of the nucleophile and the LUMO of the electrophile (the phenylacetonitrile (B145931) derivative). libretexts.orgslideshare.net

Computational studies on related molecules show that the presence of both electron-donating (methyl) and electron-withdrawing (fluoro, cyano) groups creates a complex electronic environment that dictates the regioselectivity of reactions. researchgate.net The cyano group significantly influences the electronic properties of the benzene ring. researchgate.net DFT calculations can map out the potential energy surface for reactions like nucleophilic addition to the nitrile carbon or substitution on the aromatic ring, revealing the most energetically favorable mechanism.

Prediction of Spectroscopic Parameters

Quantum chemistry calculations are instrumental in predicting and interpreting various types of spectra, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. nih.gov Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectral bands to specific molecular motions. researchgate.netorientjchem.org

For the related compound 5-Fluoro-2-methylbenzonitrile, theoretical FT-IR and FT-Raman spectra have been computed using DFT methods. orientjchem.org The calculated vibrational frequencies and their corresponding assignments (e.g., C-H stretching, C≡N stretching, ring vibrations) show good agreement with the experimental spectra recorded for the compound. researchgate.net This synergy between theoretical prediction and experimental measurement is invaluable for confirming molecular structure and understanding vibrational modes. orientjchem.org

Table 3: Selected Calculated Vibrational Frequencies for 5-Fluoro-2-methylbenzonitrile (Analogue) Data from DFT calculations, showing Total Energy Distribution (TED).

| Calculated Frequency (cm⁻¹) | Assignment (Contribution %) |

|---|---|

| 3075 | C-H stretch (99%) |

| 2235 | C≡N stretch (85%) |

| 1618 | C-C stretch, ring (55%) |

| 1288 | C-F stretch (48%) |

| 887 | C-H out-of-plane bend (58%) |

Note: This table presents a selection of calculated vibrational frequencies and their assignments for the related molecule 5-Fluoro-2-methylbenzonitrile. researchgate.net

Theoretical NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting NMR parameters. nih.gov The prediction of ¹H and ¹³C NMR chemical shifts for a molecule like this compound would typically involve optimizing the molecular geometry and then calculating the magnetic shielding tensors. nih.gov

The chemical shift of a nucleus is influenced by its local electronic environment. chemguide.co.uk For this compound, the electron-withdrawing nature of the fluorine atom and the nitrile group, along with the electron-donating effect of the methyl group, would create a distinct pattern of chemical shifts in the aromatic ring. chemguide.co.uk The fluorine atom, being highly electronegative, is known to cause significant changes in the chemical shifts of nearby nuclei, a phenomenon that can be complex to predict with high accuracy due to fluorine's electronic effects. nih.gov

Similarly, spin-spin coupling constants (J-couplings) between different nuclei (e.g., ¹H-¹H, ¹H-¹³C, ¹H-¹⁹F) can be calculated. These constants provide crucial information about the connectivity and dihedral angles within the molecule. While general ranges for typical functional groups are known, precise theoretical calculations can help in assigning complex spectra. nih.gov

Table 1: Predicted NMR Data (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | Data not available | Data not available |

| CH₂CN | Data not available | Data not available |

| Aromatic CH | Data not available | Data not available |

| Aromatic C-F | Data not available | |

| Aromatic C-CH₃ | Data not available | |

| Aromatic C-CH₂CN | Data not available | |

| CN | Data not available |

Note: Specific predicted NMR data for this compound is not publicly available. This table serves as a template for how such data would be presented.

Computational Prediction of Collision Cross Section (CCS) Values

Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge in the gas phase. The collision cross section (CCS) is a key parameter derived from these experiments, representing the effective area of the ion as it tumbles and collides with a neutral buffer gas. nih.gov

Computational methods can predict CCS values, aiding in the identification of unknown compounds by matching predicted values with experimental data. nih.govdrugbank.com These predictions are typically performed using methods like the trajectory method, which simulates the ion's path through the buffer gas. drugbank.com The accuracy of CCS prediction relies on having an accurate 3D structure of the ion. rsc.org Machine learning models are also increasingly used to predict CCS values rapidly and with reasonable accuracy. nih.govrsc.org For this compound, a predicted CCS value would provide an additional identifier in complex analytical workflows.

Table 2: Predicted Collision Cross Section (CCS) Value (Illustrative)

| Ion Type | Predicted CCS (Ų) |

| [M+H]⁺ | Data not available |

| [M+Na]⁺ | Data not available |

Note: A predicted Collision Cross Section (CCS) value for this compound is not publicly available. This table illustrates how such data would be presented.

Molecular Modeling and Chemoinformatics

Molecular modeling and chemoinformatics are essential disciplines in modern drug discovery and development, enabling the analysis of chemical information and the design of new molecules with desired properties.

Structure-Activity Relationship (SAR) Studies for Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a chemical structure affect its biological activity. hmdb.ca By systematically altering functional groups on a parent molecule like this compound, researchers can build a model that correlates structural features with activity. hmdb.ca

For derivatives of this compound, a hypothetical SAR study might explore:

Position of the fluorine atom: Moving the fluorine to other positions on the phenyl ring to see how it impacts activity.

Modification of the methyl group: Replacing the methyl group with other alkyl or functional groups.

Alteration of the nitrile group: Hydrolyzing the nitrile to a carboxylic acid or amide, or replacing it with other electron-withdrawing groups.

These studies are fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. chemicalbook.com

In Silico Screening and Drug Design Implications

In silico screening involves the use of computational methods to screen large libraries of virtual compounds against a biological target. chemicalbook.com This approach can significantly accelerate the initial stages of drug discovery by prioritizing compounds for experimental testing. epa.gov

If this compound were identified as a hit compound, in silico methods could be employed to:

Design novel analogs: Based on the SAR data, new derivatives could be designed and evaluated virtually. epa.gov

Predict ADMET properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using computational models to assess the drug-likeness of the designed compounds. chemicalbook.com

Molecular Docking: If the biological target is known, molecular docking simulations can be used to predict the binding mode and affinity of the compounds within the target's active site, providing insights for rational drug design. chemicalbook.com

The presence of the fluorine atom in this compound could have significant implications for drug design, as fluorine substitution is a common strategy to improve metabolic stability, binding affinity, and bioavailability. researchgate.net

Emerging Applications and Future Research Directions for 5 Fluoro 2 Methylphenylacetonitrile

The chemical compound 5-Fluoro-2-methylphenylacetonitrile is a specialized aromatic nitrile that is gaining attention as a versatile building block in various scientific fields. Its structure, which combines a reactive nitrile group with a fluorinated and methylated phenyl ring, offers a unique set of properties for chemical synthesis. This article explores the emerging applications and future research avenues for this compound, focusing on its potential in pharmaceutical and agrochemical discovery, materials science, and synthetic organic chemistry.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Fluoro-2-methylphenylacetonitrile, and how do reaction conditions influence yield?

- Methodological Answer : A plausible synthesis involves nucleophilic substitution or cyanation of 5-fluoro-2-methylbenzyl halides (e.g., bromide or chloride). For example, reacting 5-fluoro-2-methylbenzyl bromide with sodium cyanide in a polar aprotic solvent (e.g., DMF) under reflux can yield the nitrile. Temperature control (60–80°C) and stoichiometric excess of cyanide (~1.2–1.5 equivalents) are critical for maximizing yield . Side reactions, such as hydrolysis to the carboxylic acid, can occur if moisture is present, necessitating anhydrous conditions .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm the nitrile group (δ ~115–120 ppm for C≡N) and substituent positions (e.g., fluorine-induced splitting in aromatic protons) .

- GC-MS/HPLC : Purity (>97%) can be verified via GC-MS (retention time comparison) or reverse-phase HPLC with UV detection at 210–220 nm .

- FT-IR : A sharp peak near 2240 cm confirms the nitrile functional group .

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N or Ar) at 0–6°C. Avoid contact with oxidizing agents (e.g., peroxides) and moisture, as hydrolysis can degrade the nitrile to carboxylic acid . Regular purity checks via GC-MS are recommended for batches stored >6 months .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) impact the reactivity and biological activity of this compound?

- Methodological Answer :

-

Fluorine Position : Moving the fluorine from the 5- to 3-position (as in 3-Fluoro-2-methylphenylacetonitrile) alters electron-withdrawing effects, reducing nitrile reactivity in nucleophilic additions .

-

Methyl Group : The 2-methyl group enhances steric hindrance, potentially reducing binding affinity to enzymes compared to unsubstituted analogs .

-

Biological Activity : Replace the nitrile with a carboxylic acid (e.g., 5-Fluoro-2-methylphenylacetic acid) to study solubility effects on bioavailability .

Q. How can factorial design optimize reaction parameters for synthesizing this compound?

- Methodological Answer : A 2 factorial design can evaluate three variables: temperature (60°C vs. 80°C), cyanide equivalents (1.2 vs. 1.5), and solvent (DMF vs. acetonitrile). Response variables include yield and purity. Statistical analysis (ANOVA) identifies significant factors and interactions. For instance, higher cyanide equivalents in DMF may maximize yield, while temperature has minimal effect .

Q. How should conflicting spectral data (e.g., NMR vs. HPLC) be resolved during characterization?

- Methodological Answer :

- Cross-Validation : Repeat NMR with deuterated solvents and spiking with a known standard to confirm peak assignments.

- HPLC-MS Coupling : Use HPLC-MS to correlate retention time with molecular ion peaks (e.g., m/z 165.17 for [M+H]), resolving ambiguities from co-eluting impurities .

- Elemental Analysis : Confirm empirical formula (CHFN) to rule out structural isomers .

Q. What strategies mitigate byproduct formation during scale-up of this compound synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。